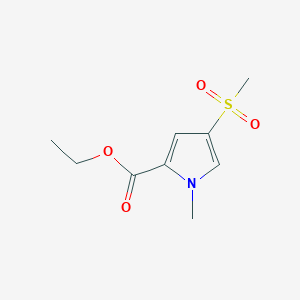
ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the CAS number 1923159-86-7 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a biologically active scaffold that possesses a diverse nature of activities and is found in many natural products .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various methods. One common method is the Paal-Knorr pyrrole condensation, which allows the synthesis of N-substituted pyrroles under mild reaction conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions. For instance, N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Additionally, Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .Applications De Recherche Scientifique
Ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research. It has been used as an inhibitor of enzymes, a fluorescent probe for imaging, and a ligand for metal-ion coordination. This compound has also been used to study the structure and function of proteins, as well as to study the mechanism of action of drugs. Additionally, this compound has been used to study the structure and function of receptors, as well as to study the mechanism of action of hormones.
Mécanisme D'action
Ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. This compound also acts as a fluorescent probe for imaging by binding to the target molecule and emitting a fluorescent signal when exposed to light. Additionally, this compound acts as a ligand for metal-ion coordination by binding to the metal ion and forming a metal–ligand complex.
Biochemical and Physiological Effects
This compound has been found to have biochemical and physiological effects, including the inhibition of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition by this compound can lead to increased levels of acetylcholine in the body. This can have a variety of effects, including increased alertness, improved memory, and improved muscle function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate in lab experiments include its high solubility in water, its low toxicity, and its ease of synthesis. Additionally, this compound is relatively inexpensive and can be synthesized in large quantities. The main limitation of using this compound in lab experiments is its low stability, which can make it difficult to store for long periods of time.
Orientations Futures
The potential future directions for ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate include its use as a drug candidate, its use as an imaging agent, and its use as a diagnostic tool. Additionally, this compound could be used to study the structure and function of proteins and receptors, as well as to study the mechanism of action of drugs and hormones. Finally, this compound could be used to study the biochemical and physiological effects of other compounds, such as the inhibition of enzymes.
Méthodes De Synthèse
Ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate can be synthesized through a variety of methods, including the reaction of 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid with ethyl chloroformate. This reaction involves the formation of an ethyl ester of 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid as a product. Additionally, this compound can be synthesized through the reaction of 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid with ethyl bromide. This reaction involves the formation of an ethyl ester of 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid as a product.
Propriétés
IUPAC Name |
ethyl 1-methyl-4-methylsulfonylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-4-14-9(11)8-5-7(6-10(8)2)15(3,12)13/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMLQIYQCGLRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
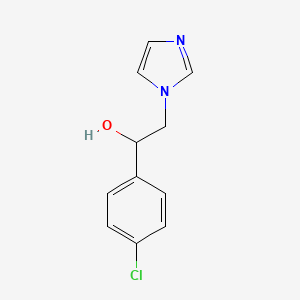


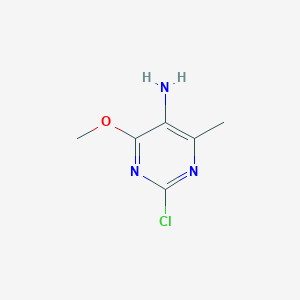
![N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B6619651.png)

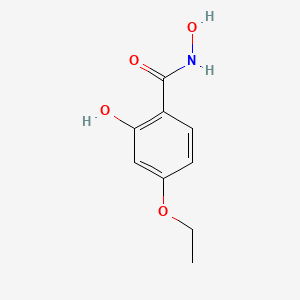
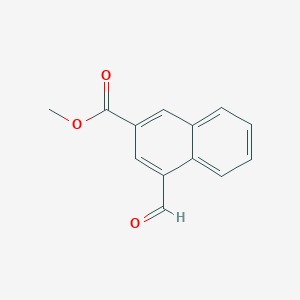

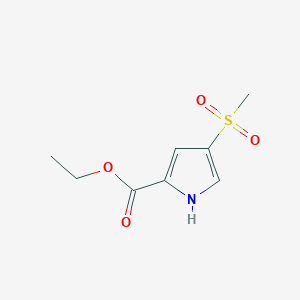
![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[(4-methoxyphenyl)amino]propanamide](/img/structure/B6619686.png)
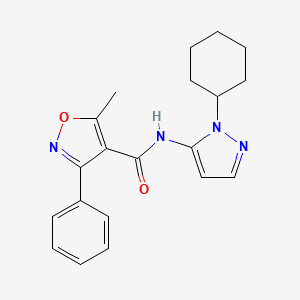
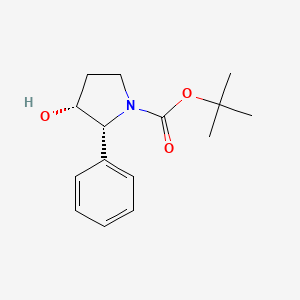
![rac-ethyl (1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate, trans](/img/structure/B6619705.png)
